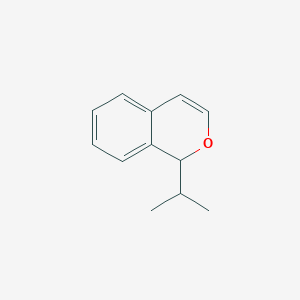

1-Isopropyl-1H-isochromene

Description

Structure

3D Structure

Properties

CAS No. |

130089-39-3 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-propan-2-yl-1H-isochromene |

InChI |

InChI=1S/C12H14O/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-9,12H,1-2H3 |

InChI Key |

SZIJFHJNEUTHHB-UHFFFAOYSA-N |

SMILES |

CC(C)C1C2=CC=CC=C2C=CO1 |

Canonical SMILES |

CC(C)C1C2=CC=CC=C2C=CO1 |

Synonyms |

1H-2-Benzopyran,1-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Isopropyl 1h Isochromene and Analogues

Transition Metal-Catalyzed Cyclization Approaches

Transition metals, particularly gold and silver, have emerged as powerful catalysts for the synthesis of isochromene derivatives. researchgate.net Their ability to act as soft Lewis acids allows for the activation of alkynes toward nucleophilic attack, initiating a cascade of reactions that efficiently construct the isochromene core. dntb.gov.ua These catalytic systems enable domino processes, where multiple bond-forming events occur in a single operation, leading to a rapid increase in molecular complexity from relatively simple starting materials. acs.org

Gold-Catalyzed Strategies for 1H-Isochromene Synthesis

Gold catalysts, in both +1 and +3 oxidation states, are exceptionally effective in promoting the intramolecular cyclization of ortho-alkynylaryl aldehydes and related substrates. nih.gov These reactions proceed through the electrophilic activation of the alkyne moiety, facilitating a regioselective 6-endo-dig cyclization to form the desired six-membered oxygen-containing ring. organic-chemistry.orgacs.org

The gold-catalyzed intramolecular cyclization of ortho-alkynylbenzaldehydes is a foundational method for accessing the 1H-isochromene skeleton. nih.gov In this process, the gold catalyst activates the alkyne, making it susceptible to attack by the neighboring aldehyde's oxygen atom. This tandem cyclization can be paired with the addition of various nucleophiles to the oxocarbenium intermediate, yielding 1-substituted 1H-isochromene derivatives. acs.org The choice of gold catalyst and reaction conditions can influence the efficiency and outcome of the transformation.

A key intermediate in this process is often a gold-alkenyl species, which can be trapped or can proceed through further reactions. acs.org For instance, employing methanol (B129727) as a nucleophile has allowed for the isolation and X-ray characterization of a chelated gold-vinyl complex, providing significant mechanistic insight. acs.org The reaction is versatile, tolerating a range of substituents on both the aromatic ring and the alkyne terminus. acs.org

Table 1: Gold-Catalyzed Cyclization of ortho-Alkynylbenzaldehydes

| Entry | Substrate (ortho-Alkynylbenzaldehyde) | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 | 2-(Phenylethynyl)benzaldehyde | [AuCl₂(Pic)] | Hantzsch Ester, Dioxane, 80°C | 1-Phenyl-1H-isochromene | 92% |

| 2 | 2-(Cyclohex-1-en-1-ylethynyl)benzaldehyde | [AuCl₂(Pic)] | Hantzsch Ester, Dioxane, 80°C | 1-(Cyclohex-1-en-1-yl)-1H-isochromene | 85% |

| 3 | 2-(Pyridin-2-ylethynyl)benzaldehyde | AuCl₃ | Methanol, RT | 1-Methoxy-3-(pyridin-2-yl)-1H-isochromene | - |

Data compiled from multiple sources. acs.orgacs.org

A distinct and innovative strategy involves the gold-catalyzed oxidative cyclization of ortho-(alkynyl)phenyl propargyl ether derivatives. organic-chemistry.orgnih.gov This method provides access to highly functionalized 1H-isochromenes. The reaction is initiated by a gold-catalyzed regioselective oxidation, which is followed by a 1,2-migration of an enynyl group and subsequent nucleophilic addition. organic-chemistry.orgresearchgate.net This cascade process allows for the construction of complex isochromene structures that would be challenging to access through other means. nih.gov The use of an N-oxide, such as 8-methylquinoline (B175542) N-oxide, often serves as the oxidant in these transformations. researchgate.net Furthermore, the exocyclic double bond formed in the isochromene products can be subjected to oxidative cleavage to furnish isocoumarins, demonstrating the synthetic utility of these intermediates. organic-chemistry.orgorganic-chemistry.org

A highly efficient one-pot synthesis of 1H-isochromenes is achieved through a gold-catalyzed domino cycloisomerization/reduction sequence. organic-chemistry.orgacs.org This approach starts with ortho-alkynylbenzaldehydes and utilizes a gold catalyst in conjunction with a hydride source, typically a Hantzsch ester. organic-chemistry.orgresearchgate.net The reaction proceeds via a 6-endo-dig cyclization to form an isochromenylium (B1241065) intermediate, which is then reduced in situ by the hydride donor. acs.org

This methodology is noted for its smooth reaction conditions and high chemo- and regioselectivity. researchgate.netacs.org A variety of functional groups, including halogens and ethers, on the aromatic ring are well-tolerated. acs.org The catalyst [AuCl₂(Pic)] (dichloro(2-picolinate)gold(III)) has proven to be particularly effective, outperforming many other transition metal catalysts. organic-chemistry.org The process is also scalable, providing good yields even on a gram scale, which highlights its practical applicability. organic-chemistry.org

Table 2: Gold-Catalyzed Domino Cycloisomerization/Reduction of ortho-Alkynylaryl Aldehydes

| Entry | Substrate | Catalyst (mol%) | Hydride Source | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-(Phenylethynyl)benzaldehyde | [AuCl₂(Pic)] (5) | Hantzsch Ester | 3-Phenyl-1H-isochromene | 92 |

| 2 | 5-Bromo-2-(phenylethynyl)benzaldehyde | [AuCl₂(Pic)] (5) | Hantzsch Ester | 6-Bromo-3-phenyl-1H-isochromene | 87 |

| 3 | 2-(Hex-1-yn-1-yl)benzaldehyde | [AuCl₂(Pic)] (5) | Hantzsch Ester | 3-Butyl-1H-isochromene | 81 |

Data sourced from Organic Letters, 2015, 17, 6126-6129. organic-chemistry.orgacs.org

Silver-Catalyzed Methodologies for Regioselective Synthesis

Silver(I) complexes have also been established as proficient catalysts for the synthesis of isochromenes, offering an alternative to gold-based systems. researchgate.net These catalysts effectively promote domino reactions of ortho-alkynylbenzaldehydes with various nucleophiles, leading to functionalized isochromene products with high regioselectivity. acs.org

Silver(I) catalysts, such as silver triflate (AgOTf) or silver tetrafluoroborate (B81430) (AgBF₄), facilitate domino sequences involving the cyclization of an ortho-alkynylbenzaldehyde and the incorporation of a nucleophile. acs.orgnih.gov These reactions typically proceed through a 6-endo-dig cyclization pathway, avoiding the 5-exo-dig alternative, to generate an isochromenylium intermediate that is then trapped by a nucleophile. unimi.it

A variety of nucleophiles have been successfully employed in these silver-catalyzed domino reactions. For example:

Alcohols: The reaction of 2-alkynylbenzaldehydes with alcohols, often used as the solvent, yields 1-alkoxyisochromenes. acs.org The use of well-defined silver(I) complexes with pyridine-containing macrocyclic ligands has been shown to provide excellent yields and complete regioselectivity under mild conditions. acs.org

Arenes: A domino hydroarylation/cycloisomerization process using silver triflate allows for the synthesis of 1-aryl-1H-isochromenes. acs.org

Enolizable Ketones: Silver triflate catalyzes the reaction between 2-alkynyl(hetero)arylaldehydes and enolizable ketones to produce 1,3-dicarbosubstituted isochromenes. unimi.it

3-Alkylidene Oxindoles: A silver-catalyzed domino cycloisomerization-vinylogous aldol (B89426) reaction has been developed, yielding complex functionalized isochromenes with high diastereoselectivity. nih.gov

These silver-catalyzed methods are characterized by their operational simplicity, mild conditions, and the ability to generate a diverse range of substituted isochromenes. acs.orgunimi.it

Table 3: Silver(I)-Catalyzed Domino Reactions of ortho-Alkynylbenzaldehydes

| Entry | Nucleophile | Silver Catalyst | Conditions | Product Type | Yield Range |

|---|---|---|---|---|---|

| 1 | Electron-rich arenes | AgOTf (10 mol%) | Dichloroethane, 80°C | 1-Aryl-1H-isochromenes | 80-98% |

| 2 | Methanol | [Ag(I)(Pyridine-Ligand)] (5 mol%) | Methanol, 50°C | 1-Methoxy-1H-isochromenes | 83-95% |

| 3 | 3-Alkylidene Oxindoles | AgBF₄ | Dichloromethane, RT | Spiro-oxindole isochromenes | High |

Data compiled from multiple sources. acs.orgacs.orgnih.govunimi.it

Cooperative Brønsted Acid and Silver Catalysis

A one-pot synthesis for 1-substituted 1H-isochromenes has been developed utilizing a cooperative catalytic system of a Brønsted acid and a silver catalyst. researchgate.net This method allows for the reaction of various 2-alkynylbenzaldehydes with ketones to produce isochromenes in moderate to excellent yields. researchgate.net The synergy between the Brønsted acid and the silver catalyst is crucial for the reaction's success. unimi.it

In a related approach, the synthesis of 3-substituted-1-alkoxyisochromenes from 2-alkynylbenzaldehydes and various alcohols is catalyzed by a silver(I) complex featuring a macrocyclic pyridine-containing ligand. organic-chemistry.orgacs.org This method is noted for its absolute regioselectivity and mild reaction conditions. organic-chemistry.orgacs.org The use of more sterically hindered secondary alcohols, such as isopropyl alcohol, proceeds smoothly to afford the corresponding 1-isopropoxy-1H-isochromene derivatives in high yields. acs.orgacs.org For instance, the reaction of 2-((4-methoxyphenyl)ethynyl)benzaldehyde (B2831822) with isopropyl alcohol in the presence of the silver catalyst yields 1-isopropoxy-3-(4-methoxyphenyl)-1H-isochromene in 97% yield. acs.org

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Brønsted Acid / Silver Catalyst | 2-Alkynylbenzaldehydes, Ketones | 1-Substituted 1H-Isochromenes | Moderate to Excellent | researchgate.net |

| [Ag(I)(Pyridine-Containing Ligand)] | 2-Alkynylbenzaldehydes, Alcohols | 3-Substituted-1-alkoxyisochromenes | Good to Excellent | organic-chemistry.orgacs.org |

| Silver triflate / p-TSA | 2-Alkynylbenzoates | 3-Substituted Isocoumarins | Good to Excellent | unimi.it |

Ruthenium-Catalyzed Cycloisomerization Processes

Ruthenium-catalyzed cycloisomerization of aromatic homo- and bis-homopropargylic alcohols provides an effective route to benzofurans and isochromenes. organic-chemistry.orgacs.org These reactions are characterized by their chemo- and regioselectivity, proceeding via 5- and 6-endo cyclizations. The key to these transformations is the formation of a ruthenium vinylidene intermediate, and the presence of an amine/ammonium base-acid pair is critical for the catalytic cycle. acs.org

In some cases, a divergence in reactivity is observed. For example, the reaction of bis-homopropargylic alcohols with certain Ru(II) complexes and an oxidant can lead to oxidative cyclization to form δ-lactones. However, by switching the catalyst to a different ruthenium complex, the reaction can be redirected towards cycloisomerization to yield dihydropyrans. nih.gov

Indium-Catalyzed Cyclization Reactions

Indium(III) catalysis offers an efficient method for the synthesis of 1H-isochromenes through the cycloisomerization of ortho-(alkynyl)benzyl derivatives. organic-chemistry.orgresearchgate.net The reaction typically employs indium triiodide (InI₃) as the catalyst and proceeds via a regioselective 6-endo-dig intramolecular hydroalkoxylation of o-(alkynyl)benzyl alcohols. organic-chemistry.orgresearchgate.net This method is highly selective and provides good to excellent yields of the desired isochromene products. organic-chemistry.org

The reaction conditions generally involve heating the substrates with 5–10 mol% of InI₃ in toluene (B28343) at 80–100 °C. organic-chemistry.orgresearchgate.net This approach is tolerant of various functional groups on both the aromatic ring and the alkyne moiety. researchgate.net A domino cycloisomerization/reduction strategy has also been developed using InI₃ and a Hantzsch ester, which allows for the synthesis of functionalized 1H-isochromenes under milder conditions. organic-chemistry.org

| Catalyst | Substrate | Product | Yield (%) | Reference |

| InI₃ (5-10 mol%) | o-(Alkynyl)benzyl alcohols | 1H-Isochromenes | up to 97% | organic-chemistry.org |

| InI₃ (5 mol%) / Hantzsch ester | o-(Alkynyl)benzaldehydes | 1H-Isochromenes | Good | organic-chemistry.org |

Copper-Mediated Cyclization Pathways

Copper-mediated cyclization reactions provide another avenue for the synthesis of isochromene-related structures. For instance, the cyclization of o-(alk-1-ynyl)benzoates with copper(II) halides can be promoted by the addition of dicyclohexylamine (B1670486) hydrohalide (Cy₂NH·HX) to produce 4-haloisocoumarins in good yields. organic-chemistry.org The promoter enhances both the reaction rate and the yield. organic-chemistry.org

Copper(I)-catalyzed aerobic oxidative cyclization of 2-alkynylanilines with nitrosoarenes has been developed for the synthesis of 4-oxo-4H-cinnolin-2-ium-1-ides. organic-chemistry.org While not directly producing isochromenes, this methodology demonstrates the utility of copper catalysis in the cyclization of ortho-alkynylaryl precursors. Additionally, copper(I) halides (CuX, where X = I, Br, Cl, CN) have been used to mediate the cyclization-halogenation and cyclization-cyanation of o-alkynylphenols to yield substituted benzofurans, which are structurally related to isochromenes. nih.gov

Electrophilic Cyclization Reactions

Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols

The iodocyclization of 2-(1-alkynyl)benzylic alcohols is a mild and efficient method for preparing a variety of iodo-substituted isochromenes. nih.govacs.orgnih.gov This reaction is typically carried out using iodine (I₂) as the iodine source and sodium bicarbonate (NaHCO₃) as a base in acetonitrile (B52724) (MeCN) at or near room temperature. nih.govacs.org The regiochemical outcome of the cyclization is highly dependent on the substitution pattern of the starting alcohol. nih.govnih.gov

Substrates with primary or secondary benzylic alcohols preferentially undergo a 6-endo-dig cyclization to form 1H-isochromene derivatives. nih.govacs.orgnih.gov In contrast, tertiary benzylic alcohols tend to favor a 5-exo-dig cyclization, leading to the formation of (Z)-1-alkylidene-1,3-dihydroisobenzofurans, a phenomenon attributed to the gem-dialkyl effect. nih.govacs.orgnih.gov The resulting iodo-substituted heterocycles can be further functionalized using palladium-catalyzed cross-coupling reactions. acs.org

| Substrate | Reagents | Cyclization Mode | Product | Yield | Reference |

| 2-(2-Phenylethynyl)benzyl alcohol | I₂, NaHCO₃, MeCN | 6-endo-dig | 4-Iodo-3-phenyl-1H-isochromene | Good | nih.gov |

| Tertiary 2-(1-alkynyl)benzylic alcohols | I₂, NaHCO₃, MeCN | 5-exo-dig | (Z)-1-(1-Iodoalkylidene)-1,3-dihydroisobenzofurans | Good to Excellent | nih.govacs.org |

Hydroboration-Oxyboration Sequences for Isochromene Construction

An oxyboration reaction that utilizes the addition of B–O σ bonds across C–C π bonds has been developed for the synthesis of borylated isochromenes. nsf.govnih.govescholarship.org This method produces a single regioisomer, specifically the 4-borylated isochromene, which is complementary to the 3-borylated isomers often obtained through C–H activation methods. nsf.govescholarship.org

The process can be initiated directly from o-alkynylbenzyl alcohols. nsf.govnih.gov Alternatively, a hydroboration-oxyboration sequence starting from the corresponding ketone can be employed. nsf.govnih.gov In this two-step, one-pot procedure, the ketone is first reduced and hydroborated with catecholborane (HBcat). The resulting intermediate then undergoes oxyboration to form the borylated isochromene. nsf.gov These borylated heterocycles are valuable synthetic intermediates that can be used in subsequent cross-coupling reactions, such as the Suzuki coupling. nsf.govnih.gov

Annulation Reactions via Allene (B1206475) Intermediates

The construction of the 1H-isochromene ring system can be effectively achieved through annulation reactions involving allene intermediates. These reactive species can be generated in situ and undergo subsequent cyclization to form the desired heterocyclic framework. Various transition metals, including copper and rhodium, have been shown to catalyze these transformations, offering pathways to substituted isochromenes.

One prominent strategy involves the copper-catalyzed functionalization of allenes. The general mechanism proceeds via the initial formation of a copper–element complex, which then reacts with an allene to generate a versatile allyl-copper intermediate. scispace.com This intermediate can then be trapped by an internal nucleophile, such as a hydroxyl group, to afford the cyclized product. For instance, the use of specific phosphine (B1218219) ligands in conjunction with a copper catalyst allows for the cyclization of allenes containing primary or tertiary alcohol functionalities to yield 1H-isochromene derivatives. scispace.com In some cases, additives like hexamethylphosphoramide (B148902) (HMPA) have been found to enhance enantioselectivity and minimize side reactions such as protonation of the allyl-copper intermediate. scispace.com

Another approach involves a sequential three-component reaction to generate an allene intermediate in situ, which then undergoes a [4+2] cyclization. nih.gov This method can produce tetrahydro-1H-isochromene frameworks from starting materials like lithium alkylselenolates or alkylthiolates, 1-alkynylphosphine oxides, and aldehydes. nih.gov

Furthermore, rhodium(III)-catalyzed annulation of aromatic amides with allenes provides a route to isoquinolin-1(2H)-ones. researchgate.net While not directly yielding isochromenes, this methodology highlights the utility of allenes in C-H activation and annulation cascades, which could be adapted for the synthesis of oxygen-containing heterocycles. The reaction proceeds through a vinylic C-H activation, migratory insertion of the allene, and subsequent cyclization. researchgate.net

The table below summarizes key aspects of annulation reactions for the synthesis of isochromene-related structures via allene intermediates.

| Catalyst System | Substrates | Key Intermediate | Product Type | Ref. |

| Copper/Ligand | Allenes with alcohol functionality | Allyl-copper | 1H-Isochromene derivatives | scispace.com |

| (Not specified) | Lithium alkylselenolates/thiolates, 1-alkynylphosphine oxides, aldehydes | Allene | Tetrahydro-1H-isochromene | nih.gov |

| Cp*Rh(III) | Aromatic amides, allenes | Rh-σ-alkenyl | Isoquinolin-1(2H)-one | researchgate.net |

Elucidation of Reaction Mechanisms in 1 Isopropyl 1h Isochromene Formation

Mechanistic Pathways of Metal-Catalyzed Cyclizations

Metal-catalyzed cyclization of ortho-alkynylaryl aldehydes is a predominant method for synthesizing 1H-isochromene derivatives. acs.org A variety of transition metals, including silver (Ag), gold (Au), copper (Cu), palladium (Pd), and rhodium (Rh), have been shown to effectively catalyze this transformation. acs.orgorganic-chemistry.orgmdpi.com These reactions are characterized by their efficiency and, critically, their ability to control the regiochemical outcome of the cyclization.

A central feature of the metal-catalyzed formation of 1H-isochromenes is the intermediacy of a highly reactive electrophilic species known as a 2-benzopyrylium ion (also referred to as an isochromenilium ion). acs.org This species is a resonance-stabilized oxocarbenium ion, with the positive charge delocalized between the C1 carbon and the endocyclic oxygen atom. wikipedia.org

The generally accepted mechanism posits that the reaction is initiated by the activation of the alkyne moiety of a 2-alkynylbenzaldehyde precursor by a π-Lewis acidic metal catalyst. nih.govresearchgate.net This activation renders the alkyne sufficiently electrophilic to be attacked by the proximate carbonyl oxygen atom in an intramolecular fashion. This key step, a 6-endo-dig cyclization, forms the six-membered heterocyclic ring and generates the pivotal benzopyrylium intermediate. acs.orgacs.org

This intermediate is highly electrophilic and is subsequently trapped by a nucleophile, which in the case of forming 1-alkoxy-isochromenes, is an alcohol. acs.org The nucleophilic attack at the C1 position, followed by a rapid proto-demetalation step, yields the final 1H-isochromene product and regenerates the active catalyst, thus completing the catalytic cycle. researchgate.net In some advanced synthetic sequences, the in-situ generated 2-benzopyrylium intermediate can also serve as a photoredox catalyst for subsequent radical addition reactions. nih.govrsc.org

The cyclization of 2-alkynylbenzaldehydes presents a significant regiochemical challenge, as two competing pathways are possible: the 6-endo-dig cyclization leading to 1H-isochromenes and the 5-exo-dig pathway which yields isomeric dihydroisobenzofuran derivatives. acs.orgacs.org

Metal-catalyzed approaches have been shown to overwhelmingly favor the 6-endo-dig pathway, thus providing excellent regioselectivity for the desired isochromene framework. wordpress.comacs.org This selectivity is attributed to the formation of the thermodynamically stable benzopyrylium intermediate. acs.org In contrast, base-promoted cyclizations typically favor the 5-exo-dig route. acs.orgacs.org The choice of metal catalyst and ligands can be crucial; for instance, certain gold catalysts are reported to exclusively afford the 6-endo-dig product. wordpress.com Electrochemical methods have also demonstrated exceptional regiodivergence, allowing for the selective synthesis of either the isochromene or the dihydroisobenzofuran by tuning the reaction conditions. nih.gov

While simple 1-isopropyl-1H-isochromene is achiral, the synthesis of chiral isochromene derivatives has been achieved with high stereoselectivity. Enantioselective syntheses often employ tandem catalytic systems, such as a copper- and ruthenium-catalyzed cyclization/asymmetric hydrogenation, to produce chiral 1H-isochromenes with excellent yields and enantioselectivities. nih.gov The diastereoselectivity of related Prins-type cyclizations can be influenced by the steric bulk of substituents; for example, using a bulky isopropyl group in place of a methyl group on a ketal reactant can significantly alter the reaction rate and diastereomeric ratio of the product. nih.gov

Table 1: Regioselectivity in the Cyclization of 2-Alkynylbenzaldehydes

| Catalyst/Promoter System | Dominant Cyclization Pathway | Product Type | Reference(s) |

| Metal Catalysts (Ag(I), Au(I), Cu(I), Pd(II)) | 6-endo-dig | 1H-Isochromene | wordpress.comacs.org |

| Base (e.g., TEA) | 5-exo-dig | Dihydroisobenzofuran | acs.orgacs.org |

| Electrochemical (Ag sacrificial anode) | Tunable (6-endo or 5-exo) | 1H-Isochromene or Dihydroisobenzofuran | nih.gov |

The activation of the substrate by the metal catalyst is the linchpin of these cyclization reactions. For π-Lewis acidic metals like Ag(I), Au(I), and Cu(II), the mechanism involves the coordination of the metal ion to the alkyne's carbon-carbon triple bond. acs.orgnih.gov This coordination, or π-activation, polarizes the alkyne, increasing its electrophilicity and making it susceptible to intramolecular attack by the weak nucleophile of the aldehyde's carbonyl oxygen. researchgate.net

An alternative mechanistic pathway could involve the initial activation of the carbonyl group by the metal catalyst (σ-activation), forming a hemiacetal intermediate with the alcohol nucleophile, which then attacks the alkyne. researchgate.net However, experimental evidence, such as kinetic studies, often points towards the π-activation of the alkyne as the primary pathway. researchgate.net

Different metals can operate through distinct mechanisms. For example, Rh(III)-catalyzed syntheses of related isocoumarins from benzamides and diazo compounds proceed via an initial C-H bond activation and metalation to form a five-membered rhodacycle intermediate, which then undergoes carbene insertion and migratory insertion steps. mdpi.com

Investigation of Non-Metal Catalyzed Mechanisms

While metal catalysis is prevalent, non-metal-catalyzed routes to isochromenes have also been explored. Brønsted acids can catalyze the formation of fused heterocycles, including benzo[f]isochromenes, through carbocyclization cascades that involve the generation of an oxocarbenium ion from an aldehyde and an alcohol. nih.govnsf.gov

In some cases, the formation of the isochromene core can be achieved under catalyst-free conditions. For instance, the synthesis of borylated isocoumarins (a related class of compounds) has been reported to occur via an electrophilic oxyboration that proceeds through a cyclized oxocarbenium ion without the need for a metal catalyst. acs.org Another relevant mechanism involves hydride abstraction from an isochroman (B46142) precursor, which is more favorable for the corresponding isochromene synthesis as it leads to a stabilized aromatic oxonium ion intermediate. ucl.ac.uk

Experimental Mechanistic Probes (e.g., Trapping Experiments, Kinetic Studies)

The elucidation of these complex reaction mechanisms relies heavily on sophisticated experimental investigations designed to detect and characterize transient intermediates and determine reaction kinetics.

Kinetic Studies , particularly using in-situ proton nuclear magnetic resonance (¹H NMR), have been instrumental in supporting the proposed mechanistic pathways. By monitoring the concentrations of reactants, intermediates, and products over time, researchers can gain insight into the reaction order and rate-determining steps. Such studies have been used to support the formation of the isochromenilium intermediate in silver-catalyzed reactions. acs.orgresearchgate.net

Intramolecular Trapping Experiments provide compelling evidence for the existence of proposed intermediates. In a definitive experiment to prove the involvement of the isochromenilium intermediate, a substrate was designed with a tethered hydroxyl group. acs.orgacs.org Under the reaction conditions, this internal nucleophile trapped the intermediate to form a unique tricyclic product. The formation of this product is only geometrically possible if the reaction proceeds through the proposed isochromenilium ion, effectively ruling out alternative pathways like an oxa-Michael addition. acs.org

Isotopic Labeling Studies are another powerful tool. Deuterium incorporation experiments can reveal whether a C-H bond cleavage is involved in the rate-limiting step by measuring the kinetic isotope effect (KIE). acs.org Such experiments have been used to probe the mechanism of rhodium-catalyzed annulation reactions. acs.org

Table 2: Experimental Probes for Mechanistic Elucidation

| Experimental Technique | Purpose | Findings for Isochromene Synthesis | Reference(s) |

| Kinetic ¹H NMR Studies | Investigate reaction rates and pathways | Supports the formation of isochromenilium intermediates in Ag(I)-catalyzed reactions. | acs.orgresearchgate.net |

| Intramolecular Trapping | Confirm the existence of reactive intermediates | Formation of a specific tricyclic product confirmed the isochromenilium intermediate pathway. | acs.orgacs.org |

| Deuterium Labeling / KIE | Determine if C-H bond cleavage is rate-limiting | A KIE value of ~3.0 indicated C-H bond cleavage is involved in the rate-limiting step of a Rh(III)-catalyzed reaction. | acs.org |

| Control Experiments | Rule out alternative pathways | Reaction of a substrate with H₂¹⁸O showed no oxygen incorporation, supporting a specific mechanistic path. | acs.org |

Advanced Spectroscopic Characterization and Structural Analysis of 1 Isopropyl 1h Isochromene

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules by mapping the chemical environments of their constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. acs.org For 1-Isopropyl-1H-isochromene, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinylic proton, the methine proton of the isochromene ring, and the protons of the isopropyl group.

The protons of the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm). The vinylic proton at the C4 position and the proton at the C1 position attached to the isopropyl group would also have characteristic chemical shifts. The isopropyl group itself presents a septet for the single methine proton and a doublet for the six equivalent methyl protons. blogspot.com The integration of these signals confirms the number of protons in each environment. Coupling constants (J values) between adjacent protons provide valuable information about the connectivity and stereochemistry of the molecule. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | 7.0 - 7.5 | Multiplet | - | 4H |

| C4-H | 5.5 - 6.0 | Doublet | ~5-6 | 1H |

| C1-H | 4.5 - 5.0 | Multiplet | - | 1H |

| Isopropyl CH | 2.0 - 2.5 | Septet | ~7 | 1H |

| Isopropyl CH₃ | 1.0 - 1.3 | Doublet | ~7 | 6H |

Note: These are predicted values based on analogous structures. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. pitt.edu Each unique carbon atom in this compound will give a distinct signal, with chemical shifts indicating the type of carbon (aliphatic, vinylic, aromatic, or attached to an oxygen atom). hmdb.ca

The aromatic carbons are expected to resonate in the δ 120-140 ppm region, while the vinylic carbons (C3 and C4) will also appear in the downfield region. The carbon atom at C1, being an acetal-like carbon, will have a characteristic shift around δ 90-100 ppm. The aliphatic carbons of the isopropyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C | 120 - 140 |

| C3 | ~145 |

| C4 | ~105 |

| C1 | 90 - 100 |

| Isopropyl CH | 30 - 35 |

| Isopropyl CH₃ | 20 - 25 |

Note: These are predicted values based on analogous structures. Actual values may vary.

Two-Dimensional NMR Spectroscopy for Connectivity and Stereochemistry (e.g., HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity within a molecule. nih.govceitec.cz HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. libretexts.orgcolumbia.edu For this compound, HMBC would definitively confirm the placement of the isopropyl group at the C1 position by showing correlations between the isopropyl methine proton and the C1 carbon of the isochromene ring, as well as with the isopropyl methyl carbons. It would also help in assigning the specific chemical shifts of the quaternary carbons in the aromatic ring by observing their correlations with nearby protons. nih.govresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. uni-saarland.de For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for such compounds may include the loss of the isopropyl group or other characteristic cleavages of the isochromene ring. libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the molecular formula. escholarship.orgbrentford.hounslow.sch.uk For this compound, the molecular formula is C₁₂H₁₄O. HRMS would confirm this by matching the experimentally measured exact mass to the calculated theoretical mass.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight (Nominal) | 174 |

| Calculated Exact Mass (HRMS) | 174.1045 |

Note: The fragmentation pattern would be specific to the compound upon experimental analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Methods

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. udel.edumasterorganicchemistry.com The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of both the aromatic ring (above 3000 cm⁻¹) and the aliphatic isopropyl group (below 3000 cm⁻¹). uc.edu Other significant peaks would include C=C stretching from the aromatic and vinylic parts of the molecule (around 1600-1650 cm⁻¹) and a strong C-O-C stretching vibration for the ether linkage in the isochromene ring (around 1000-1300 cm⁻¹). pg.edu.plscholaris.ca

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The UV-Vis spectrum of this compound would be dominated by absorptions due to π → π* transitions of the conjugated system, which includes the benzene ring and the adjacent double bond.

Table 4: Predicted Spectroscopic Data (IR and UV-Vis)

| Spectroscopic Method | Wavelength/Wavenumber | Assignment |

|---|---|---|

| IR | > 3000 cm⁻¹ | Aromatic C-H stretch |

| IR | < 3000 cm⁻¹ | Aliphatic C-H stretch |

| IR | ~1600-1650 cm⁻¹ | C=C stretch (aromatic/vinylic) |

| IR | ~1000-1300 cm⁻¹ | C-O-C stretch |

| UV-Vis | ~250-350 nm | π → π* transitions |

Note: These are predicted values based on the functional groups present.

Computational and Theoretical Chemistry Studies of 1 Isopropyl 1h Isochromene

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed due to its balance of accuracy and computational cost. nih.gov

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cnr.ityoutube.com For 1-isopropyl-1H-isochromene, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached. nih.govresearchgate.net This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles of the isochromene ring and the isopropyl substituent. Energetic profiling would involve mapping the energy changes associated with conformational rotations, such as the rotation of the isopropyl group, to identify the most energetically favorable orientations.

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra.

GIAO NMR: The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov By computing the magnetic shielding tensors for the 1H and 13C nuclei of this compound, a theoretical NMR spectrum can be generated. d-nb.infonih.gov Comparing this predicted spectrum with experimental data helps in the definitive assignment of all proton and carbon signals. nih.gov

TD-DFT UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis) of molecules. science.govscience.gov This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths by simulating electronic transitions from the ground state to various excited states. researchgate.netkarazin.ua For this compound, this would identify the key π-π* transitions within the aromatic and heterocyclic rings.

FT-IR: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. researchgate.net For this compound, this analysis would predict the characteristic stretching and bending modes, such as C-H, C=C, and C-O vibrations, aiding in the interpretation of the experimental FT-IR spectrum. science.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. libretexts.orgossila.com

HOMO and LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com Analysis of the HOMO and LUMO energy levels and their spatial distribution on this compound would indicate the most probable sites for electrophilic and nucleophilic attack. irjweb.commalayajournal.org

Reactivity Indices: The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a large gap suggests high stability and low reactivity. irjweb.comresearchgate.net Other DFT-derived reactivity indices, such as electronegativity, chemical hardness, and electrophilicity, provide a quantitative measure of the molecule's reactive nature. nih.govd-nb.infosemanticscholar.org

Natural Bond Orbital (NBO) analysis provides insight into the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with Lewis structure concepts. uni-muenchen.defaccts.dewisc.edu For this compound, NBO analysis would quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. researchgate.net This reveals hyperconjugative and resonance interactions that contribute to the molecule's stability.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of conformational changes and molecular flexibility. copernicus.org For this compound, MD simulations could explore the accessible conformational space, particularly the orientation of the isopropyl group relative to the isochromene ring, and analyze the dynamics of the ring system itself.

Ab Initio and Semi-Empirical Calculations for Stereochemical Features

Ab initio and semi-empirical methods are alternative quantum chemistry approaches for studying molecular properties.

Ab Initio Calculations: These methods are based on first principles without using experimental data for parametrization. While computationally more demanding than DFT, they can provide highly accurate results for stereochemical analysis, such as determining the relative energies of different stereoisomers. acs.org

Semi-Empirical Calculations: These methods use parameters derived from experimental data to simplify calculations, making them much faster than ab initio or DFT methods. cnr.it They are particularly useful for preliminary conformational searches of large molecules before employing more rigorous methods to refine the stereochemical and energetic details.

Diversification and Functionalization of the 1 Isopropyl 1h Isochromene Core

Synthesis of Substituted 1-Isopropyl-1H-isochromene Analogues

The synthesis of substituted this compound analogues has been achieved primarily through the cyclization of carefully designed acyclic precursors. These methods allow for the introduction of substituents on both the aromatic and pyran rings of the isochromene core.

A key strategy involves the reaction of substituted 3-ethoxycyclohex-2-en-1-ones. For instance, the preparation of hydroxylated analogues of this compound has been documented. The synthesis of 1-isopropyl-1H-isochromen-8-ol was accomplished starting from a pyran intermediate, which upon reaction according to established procedures, yielded the target compound as a red oil. clockss.org A similar approach was used to prepare 1-isopropyl-1H-isochromen-6-ol from a corresponding dienone precursor, which also resulted in a red oil after purification. clockss.org

Broader methodologies for isochromene synthesis are also applicable for generating diverse analogues. These include:

Electrophilic Cyclization : The reaction of o-(1-alkynyl)arenecarboxaldehydes with electrophiles like iodine or bromine in the presence of various nucleophiles (e.g., alcohols) provides highly substituted 1H-isochromenes. nih.gov This method allows for the incorporation of a halogen at the 4-position and an alkoxy group at the 1-position.

Metal-Catalyzed Cycloisomerization : Gold-catalyzed domino cycloisomerization/reduction of ortho-alkynylbenzaldehydes is an efficient route to functionalized 1H-isochromenes. researchgate.netorganic-chemistry.org This reaction proceeds with high chemo- and regioselectivity, favoring the 6-endo cyclization pathway. organic-chemistry.org Similarly, silver complexes have been used to catalyze the reaction of 2-alkynylbenzaldehydes with alcohols to regioselectively produce 1-alkoxy-isochromenes under mild conditions. acs.orgacs.org

Multicomponent Reactions : One-pot syntheses, such as a sequential isocyanide-based multicomponent reaction followed by an intramolecular Wittig reaction, have been developed for the construction of the 1H-isochromene skeleton. rsc.org

These synthetic routes provide a robust toolkit for accessing a variety of substituted this compound analogues, enabling the exploration of structure-activity relationships.

Table 1: Synthesis of Substituted this compound Analogues

| Compound Name | Starting Material | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-Isopropyl-1H-isochromen-8-ol | Pyran 22C | General procedure C | 93% | clockss.org |

Regioselective Functionalization Strategies

Regioselective functionalization allows for the precise modification of the this compound core at specific positions, which is crucial for fine-tuning its chemical properties. The primary strategies focus on electrophilic additions and metal-catalyzed C-H functionalization.

One of the most effective methods for introducing functionality at the C4 position is through iodocyclization or bromocyclization of 2-(1-alkynyl)benzylic alcohol precursors. researchgate.netacs.orgnih.gov The reaction of these alcohols with iodine (I₂) and a base like sodium bicarbonate leads to a 6-endo-dig cyclization, yielding 4-iodo-1H-isochromene derivatives. acs.orgnih.gov The regiochemical outcome is influenced by the substitution pattern of the starting material, with primary and secondary alcohols generally favoring the formation of the isochromene ring system. acs.org This iodo-substituted product serves as a valuable intermediate for further cross-coupling reactions.

Metal-catalyzed C-H activation is another powerful tool for the functionalization of the isochromene framework. Rhodium-catalyzed C-H functionalization/annulation strategies have been developed for the synthesis of complex isochromene derivatives, demonstrating high regioselectivity and functional group tolerance. researchgate.net These advanced methods allow for the direct introduction of substituents onto the aromatic portion of the molecule, bypassing the need for pre-functionalized starting materials.

The bromine substituent can also serve as a versatile handle for further diversification. For example, in related dibenzo[de,h]isochromene systems, a bromine atom can be introduced with high regioselectivity and subsequently converted to other functional groups through nucleophilic substitution reactions. smolecule.com This highlights the potential for similar regioselective halogenation-functionalization sequences on the this compound core.

Transformations to Related Heterocyclic Systems (e.g., Isocoumarins, Isoquinolones)

The this compound core can be synthetically transformed into other biologically relevant heterocyclic systems, notably isocoumarins (1H-isochromen-1-ones) and isoquinolones (isoquinoline-1(2H)-ones).

Transformation to Isocoumarins

The conversion of a 1H-isochromene to an isocoumarin (B1212949) involves the oxidation of the C1 position. A common and effective method utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction of a 1-substituted-1H-isochromene with DDQ in a solvent like 1,4-dioxane (B91453) at room temperature leads to the corresponding isocoumarin. clockss.org This transformation has been demonstrated in the synthesis of 6-hydroxyisocoumarins from their 6-hydroxyisochromene precursors. clockss.org

Table 2: Oxidation of Isochromenes to Isocoumarins

| Starting Isochromene | Product Isocoumarin | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-Ethyl-1H-isochromen-6-ol | 1-Ethyl-6-hydroxy-1H-isochromen-1-one | DDQ, 1,4-dioxane, rt | N/A | clockss.org |

Transformation to Isoquinolones

The synthesis of isoquinolones from isochromenes typically proceeds via an isocoumarin intermediate. The recyclization of isocoumarins is a well-established and versatile strategy for accessing the isoquinolone skeleton. researchgate.netenamine.net This transformation is achieved by reacting the isocoumarin with nitrogen-based nucleophiles. The oxygen atom of the lactone ring is replaced by a nitrogen atom, yielding the corresponding lactam structure of the isoquinolone. researchgate.net

The reaction of an isocoumarin with primary amines or ammonia (B1221849) is a direct route to N-substituted or unsubstituted isoquinolones, respectively. enamine.net For example, a library of isocoumarins has been successfully converted into the corresponding isoquinolinones. nih.gov This two-step sequence—oxidation of the isochromene to an isocoumarin, followed by aminative recyclization—provides a reliable pathway from the this compound core to a diverse range of isoquinolone derivatives.

Biological Relevance and Activities of Isochromene Scaffolds General Academic Perspectives

Natural Occurrence of Isochromenes and Derivatives

Isochromenes and their derivatives, particularly isocoumarins (1H-2-benzopyran-1-ones), are a class of natural products with intriguing structural diversity and pharmacological properties. nih.gov These compounds are produced by a wide array of organisms, including plants, fungi (both soil-dwelling and endophytic), bacteria, marine organisms, and insects. nih.govresearchgate.net Endophytic fungi, in particular, have been identified as a rich source of structurally unique and bioactive isocoumarins. nih.gov The isocoumarin (B1212949) skeleton can feature various substitution patterns, including hydroxyl groups, alkyl chains, and phenyl rings, contributing to their diverse biological functions. nih.gov

Diverse Bioactive Profiles of Isochromene-Containing Molecules

The isochromene scaffold is associated with a broad spectrum of biological activities, underscoring its therapeutic potential.

Several derivatives of the isochromene and related chromene scaffolds have demonstrated significant anti-inflammatory effects. ontosight.aiontosight.ainih.gov These compounds can modulate inflammatory pathways by inhibiting the production of key inflammatory mediators. For instance, certain chromene derivatives have been shown to suppress the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells. nih.govnih.gov The mechanism of action often involves the inhibition of signaling pathways such as the TLR4/MAPK pathway. nih.gov

Table 1: Anti-inflammatory Activity of Selected Chromene Derivatives

| Compound/Derivative | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| 2-phenyl-4H-chromen-4-one derivatives | RAW264.7 cells | Inhibition of NO, IL-6, and TNF-α production; suppression of the TLR4/MAPK signaling pathway. | nih.gov |

The isochromene scaffold is a promising framework for the development of new antimicrobial and antibacterial agents. ontosight.aiontosight.airesearchgate.net Derivatives of isocoumarin have shown activity against various bacterial and fungal strains. researchgate.netnih.gov For example, a chloro-dihydroisocoumarin derivative isolated from the fungus Penicillium chrysogenum displayed potent antimicrobial activity against several tested strains with low minimum inhibitory concentration (MIC) values. nih.gov The introduction of different substituents on the isochromene ring system can significantly influence the antimicrobial potency. nih.gov

Table 2: Antimicrobial Activity of Selected Isochromene Derivatives

| Compound/Derivative | Target Microorganism(s) | Activity | Reference(s) |

|---|---|---|---|

| Chloro-dihydroisocoumarin | S. aureus, B. licheniformis, and other strains | MIC values between 0.8–5.3 μg/mL | nih.gov |

A significant number of isochromene and its derivatives have been investigated for their anticancer properties, showing promising results in preclinical studies. ontosight.airesearchgate.netontosight.ai These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. nih.govnih.gov For example, novel chromene derivatives have demonstrated potent cytotoxic activity against human colon cancer (HT-29), liver cancer (HepG-2), and breast adenocarcinoma (MCF-7) cell lines, in some cases exceeding the activity of the standard drug doxorubicin. nih.gov The anticancer mechanism of some benzo[f]chromene derivatives involves the inhibition of enzymes like c-Src kinase and topoisomerases, as well as the induction of cell cycle arrest. nih.govmdpi.com

Table 3: Anticancer Activity of Selected Chromene and Isochromene Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Novel chromene derivatives | HT-29, HepG-2, MCF-7 | Potent anticancer activity, in some cases higher than doxorubicin. | nih.gov |

| 1H-benzo[f]chromene derivatives | MCF-7, HCT-116, HepG-2 | Strong and selective cytotoxic activity; weak cytotoxicity on normal cell lines. | nih.gov |

| Spiro[isochromene-1,4'-quinoline] | Not specified | Reported anticancer activity. | researchgate.net |

The isochromene scaffold has also been identified as a source of antiviral agents. nih.govmdpi.com Isocoumarin derivatives isolated from the endophytic fungus Aspergillus oryzae, specifically oryzaeins A and B, have demonstrated moderate activity against the tobacco mosaic virus (TMV). nih.gov Furthermore, certain isoxazolidine (B1194047) derivatives, which can be seen as related heterocyclic structures, have shown inhibitory activity against a broad range of DNA and RNA viruses, including herpes simplex virus (HSV) and cytomegalovirus. nih.gov

Table 4: Antiviral Activity of Selected Isochromene and Related Derivatives

| Compound/Derivative | Virus | Activity | Reference(s) |

|---|---|---|---|

| Oryzaeins A and B | Tobacco Mosaic Virus (TMV) | Inhibition rates of 28.4% and 30.6% at 20 µM. | nih.gov |

Isochromene derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential for therapeutic intervention in a range of diseases. google.comnih.gov For instance, certain isochromene derivatives have been developed as inhibitors of phosphoinositide 3-kinases (PI3K), which are crucial enzymes in cell signaling pathways often dysregulated in cancer and inflammatory diseases. google.comgoogle.com Additionally, chromene-3-carboxamide derivatives have been discovered as potent and competitive inhibitors of AKR1B10, an aldo-keto reductase identified as a therapeutic target in several types of cancer. nih.gov These findings underscore the potential of the isochromene scaffold in designing targeted enzyme inhibitors.

Bioreductive Alkylating Agent Functionality

Bioreductive alkylating agents are a class of prodrugs designed to be selectively activated under the hypoxic (low oxygen) conditions often found in solid tumors. This targeted activation minimizes damage to healthy, well-oxygenated tissues, a significant challenge in conventional chemotherapy. The general mechanism involves the reduction of a specific functional group on the molecule within the tumor microenvironment, which then transforms the compound into a potent alkylating agent capable of cross-linking DNA and inducing cancer cell death.

While direct evidence for "1-Isopropyl-1H-isochromene" is lacking, research on related isochromene structures, such as certain 1,3-disubstituted-5,10-dihydro-5,10-dioxo-1H-benzo[g]isochromene-3-carboxamides, has demonstrated their potential as potent antitumor agents. nih.gov The quinone-like core of these benzo[g]isochromene derivatives is a key feature often associated with bioreductive activation.

Detailed Research Findings

Studies on various isochroman (B46142) derivatives have highlighted their broad spectrum of pharmacological activities, including antitumor effects. nih.gov The exploration of these scaffolds is driven by the need for new chemotherapeutic agents with improved efficacy and reduced side effects. researchgate.netnih.gov The functionalization of the isochromene ring system allows for the modulation of its biological properties. For instance, different substituents can influence the compound's electronic properties, which is a critical factor in the reduction potential required for bioreductive activation.

Although specific data tables for "this compound" are not available, the following table illustrates the type of data typically generated in studies of potential bioreductive alkylating agents, using hypothetical data for demonstration purposes.

Table 1: Hypothetical Cytotoxicity Data for Isochromene Derivatives

| Compound | Cell Line | IC₅₀ (µM) under Normoxic Conditions | IC₅₀ (µM) under Hypoxic Conditions | Hypoxic Cytotoxicity Ratio (HCR) |

| Hypothetical Isochromene A | MCF-7 (Breast) | 50 | 5 | 10 |

| Hypothetical Isochromene B | HT-29 (Colon) | 75 | 10 | 7.5 |

| Hypothetical Isochromene C | A549 (Lung) | 100 | 50 | 2 |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. HCR (Hypoxic Cytotoxicity Ratio): The ratio of IC₅₀ under normoxic conditions to IC₅₀ under hypoxic conditions. A higher HCR indicates greater selective toxicity towards hypoxic cells.

The design of novel isochromene-based compounds often involves the strategic placement of substituents to optimize their potential as bioreductive agents. The introduction of an isopropyl group at the 1-position, as in the titular compound, could influence the molecule's lipophilicity and steric profile, which in turn can affect its cellular uptake, interaction with reductive enzymes, and ultimately its antitumor activity. Further research is necessary to synthesize and evaluate "this compound" and its analogs to determine their potential as clinically relevant bioreductive alkylating agents.

Structure Activity Relationship Sar Studies on Isochromene Derivatives

Methodologies for Investigating SAR in Isochromene Systems

The investigation of SAR in isochroemene systems involves a combination of computational and experimental techniques to elucidate the relationship between molecular structure and biological function.

Computational Approaches:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It helps in understanding the binding mode of isochroemene derivatives and identifying key interactions, such as hydrogen bonds, within the active site of a biological target. nih.govnih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule's biological activity. researchgate.netnih.gov Pharmacophore models can be generated based on the structure of known active ligands (ligand-based) or the structure of the biological target (structure-based). nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgjocpr.com These models use molecular descriptors that quantify various physicochemical properties of the molecules. jocpr.com

Experimental Approaches:

Synthesis of Analogs: A key experimental strategy is the synthesis of a series of structural analogs of the lead compound. georgiasouthern.edu This involves systematically modifying different parts of the isochroemene scaffold to assess the impact of these changes on biological activity. nih.gov

Biological Assays: The synthesized analogs are then tested for their biological activity using various in vitro and in vivo assays. georgiasouthern.edunih.gov These assays measure parameters such as binding affinity, enzyme inhibition, or cellular effects to determine the potency and efficacy of the compounds. nih.gov

Spectroscopic Techniques: Methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are used to confirm the structure of the synthesized derivatives. georgiasouthern.edu

The iterative process of designing, synthesizing, and testing new derivatives allows researchers to build a comprehensive understanding of the SAR for the isochroemene class of compounds.

Identification of Pharmacophoric Features and Key Structural Determinants for Activity

The identification of pharmacophoric features is a critical step in understanding the SAR of isochroemene derivatives. A pharmacophore represents the essential spatial arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a response. researchgate.netnih.gov

Key pharmacophoric features often include:

Hydrogen Bond Acceptors (HBA) and Donors (HBD): These are crucial for forming specific hydrogen bonds with the target protein, contributing significantly to binding affinity. researchgate.net

Hydrophobic (H) and Aromatic (AR) Regions: These features are important for engaging in hydrophobic and π-π stacking interactions with non-polar residues in the binding pocket. researchgate.netresearchgate.net

Positive (P) and Negative (NI) Ionizable Centers: Electrostatic interactions are facilitated by charged groups on the ligand and the receptor. researchgate.netresearchgate.net

Exclusion Volumes (XVOL): These define regions in space that should not be occupied by the ligand to avoid steric clashes with the receptor, which can negatively impact activity. researchgate.netnih.gov

For isochroemene derivatives, the specific arrangement of substituents on the isochroemene core determines their interaction with biological targets. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties and, consequently, the biological activity of the compound. nih.gov The steric bulk of substituents is also a critical factor, as larger groups may either enhance or hinder binding depending on the topology of the receptor's active site. nih.gov

The following table outlines common pharmacophoric features and their significance in drug-receptor interactions.

| Feature Type | Description | Importance in Binding |

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. | Forms directional interactions, contributing to binding specificity and affinity. |

| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen to form a hydrogen bond. | Crucial for specific recognition by the biological target. |

| Hydrophobic (H) | A non-polar region of the molecule. | Engages in van der Waals and hydrophobic interactions with the receptor. |

| Aromatic (AR) | A planar, cyclic, conjugated system of atoms. | Participates in π-π stacking and other non-covalent interactions. |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. | Forms electrostatic interactions with negatively charged residues on the receptor. |

| Negative Ionizable (NI) | A group that can carry a negative charge at physiological pH. | Forms electrostatic interactions with positively charged residues on the receptor. |

| Exclusion Volume (XVOL) | A region of space that represents steric hindrance. | Defines the boundaries of the binding site to avoid unfavorable interactions. |

This table is generated based on general pharmacophore principles and may not be specific to 1-Isopropyl-1H-isochromene due to a lack of specific research data.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the structural properties of a series of chemical compounds and their biological activities. longdom.org This approach is instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. jocpr.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. longdom.org QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods to find a quantitative relationship. jocpr.com

Key components of a QSAR study include:

Dataset: A collection of compounds with a range of structural diversity and measured biological activities.

Molecular Descriptors: Numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. jocpr.com Examples include molecular weight, logP (partition coefficient), molar refractivity, and quantum chemical parameters. longdom.orgnih.gov

Statistical Methods: Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build the mathematical model that links the descriptors to the activity. nih.govnih.gov Non-linear methods can also be employed. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

QSAR models provide valuable insights into which molecular properties are most influential for the desired biological effect. For example, a QSAR study on a series of inhibitors might reveal that increased hydrophobicity and the presence of a hydrogen bond donor at a specific position are positively correlated with inhibitory activity. This information can then guide the design of more potent analogs.

The following table presents common molecular descriptors used in QSAR studies and their significance.

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of atoms, Number of bonds | Basic information about the molecular composition and size. |

| Topological | Connectivity indices, Shape indices | Describes the atom connectivity and branching of the molecule. |

| Geometrical | Molecular surface area, Molecular volume | Represents the 3D shape and size of the molecule. |

| Physicochemical | LogP, Molar Refractivity | Encodes properties like lipophilicity and polarizability. longdom.org |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. nih.gov |

This table is generated based on general QSAR principles and may not be specific to this compound due to a lack of specific research data.

Potential Applications Beyond Biological Activity Academic Context

Role of Isochromenes as Ligands in Catalysis

The isochromene framework, with its embedded oxygen atom and the potential for a variety of substituents, can be envisioned as a ligand for metal catalysts. Although specific studies employing 1-Isopropyl-1H-isochromene as a ligand are not prevalent in the reviewed literature, the general structural features of isochromenes make them intriguing candidates for such applications. The oxygen atom can act as a Lewis basic site, coordinating to a metal center and influencing its electronic properties and reactivity.

The development of novel ligands is a cornerstone of advancement in catalysis. For instance, the synthesis of isochromene derivatives has been achieved using various metal catalysts, including those based on rhodium, gold, and silver. acs.orgacs.orgthieme-connect.com In some of these catalytic cycles, the isochromene product itself could potentially interact with the metal center, suggesting the possibility of product inhibition or, more constructively, the design of isochromene-based ligands for other transformations. The steric and electronic properties of the substituent at the 1-position, such as the isopropyl group in this compound, would be expected to play a crucial role in the binding affinity and the stereochemical environment around the metal center.

Application as Synthons in Complex Molecule Synthesis

The concept of a "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. nih.gov Isochromenes, including by extension this compound, are valuable synthons for the construction of more complex molecular architectures. Their utility stems from the reactivity of the heterocyclic ring, which can undergo a variety of transformations.

For example, the double bond in the isochromene ring can be subjected to various addition reactions, and the ether linkage can be cleaved under specific conditions. These reactions allow for the elaboration of the isochromene core into other cyclic and acyclic structures. The synthesis of complex natural products often relies on the strategic use of such building blocks to efficiently assemble the target molecule. nih.gov

Several synthetic methods highlight the role of isochromenes as versatile intermediates. For instance, gold-catalyzed domino cycloisomerization/reduction reactions provide access to a range of functionalized 1H-isochromenes, which are key intermediates in medicinal chemistry. thieme-connect.com These isochromenes can then be further modified. The development of one-pot syntheses for 1-substituted 1H-isochromenes further underscores their importance as readily accessible building blocks for more intricate structures. thieme-connect.com The presence of a specific substituent, like the isopropyl group, can influence the reactivity and selectivity of subsequent transformations, making tailored isochromene derivatives valuable tools in the synthetic chemist's arsenal.

Future Directions and Emerging Research Avenues for 1 Isopropyl 1h Isochromene Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of isochromenes is well-documented, with methods such as the metal-catalyzed cyclization of ortho-alkynylbenzyl alcohols or aldehydes. For instance, silver(I)-catalyzed reactions of 2-alkynylbenzaldehydes with hindered secondary alcohols, like isopropyl alcohol, have been shown to produce 1-alkoxy-isochromenes with high regioselectivity and excellent yields. acs.org Similarly, iodocyclization of 2-(1-alkynyl)benzylic alcohols bearing a secondary alcohol group preferentially proceeds via a 6-endo-dig cyclization to yield the corresponding 1H-isochromene core. nih.goviastate.edu

However, a significant frontier is the development of methods to control the stereochemistry at the C1 position. The presence of a chiral center at C1 in 1-isopropyl-1H-isochromene means that enantiomerically pure forms could exhibit distinct biological activities or properties. Future research should focus on:

Chiral Catalysis: Designing chiral ligands for metal catalysts (e.g., silver, gold, ruthenium) that can induce high enantioselectivity in the cyclization step. organic-chemistry.org This could involve developing catalysts that can effectively differentiate between the two enantiotopic faces of the carbonyl or hydroxyl group in the precursor during the intramolecular attack.

Chiral Auxiliaries: Employing chiral auxiliaries attached to the starting material (e.g., the alcohol or the alkyne substituent) to direct the stereochemical outcome of the cyclization. Subsequent cleavage of the auxiliary would afford the enantioenriched this compound.

Organocatalysis: Exploring chiral Brønsted or Lewis acid organocatalysts to promote the cyclization enantioselectively, offering a metal-free alternative.

Achieving high levels of both enantioselectivity and diastereoselectivity will be crucial for synthesizing libraries of stereochemically defined this compound derivatives for further study.

Advanced Mechanistic Elucidation Integrating State-of-the-Art Techniques

While plausible reaction mechanisms have been proposed for isochromene synthesis, a deep, quantitative understanding remains an area for development. For the iodocyclization of 2-(1-alkynyl)benzylic alcohols, an electrophilic activation of the alkyne by an iodine cation is suggested, followed by a 6-endo-dig nucleophilic attack by the hydroxyl group. nih.gov For silver-catalyzed reactions, investigations using NMR have provided initial insights. acs.org

Future work should integrate more advanced techniques to provide a complete picture of the reaction pathway for forming this compound. This includes:

In-situ Spectroscopy: Utilizing techniques like in-situ NMR and IR spectroscopy to observe reactive intermediates and transition states directly, providing empirical evidence for the proposed mechanistic steps.

Kinetic Analysis: Performing detailed kinetic studies to determine the rate-limiting step and the influence of reactant concentrations, catalyst loading, and temperature on the reaction rate.

Isotope Labeling Studies: Using isotopically labeled substrates (e.g., with Deuterium or ¹³C) to trace the path of atoms throughout the reaction, confirming bond formations and rearrangements.

Density Functional Theory (DFT) Calculations: Combining experimental data with high-level computational modeling to map the entire energy profile of the reaction, visualize transition state geometries, and rationalize the observed regioselectivity and potential stereoselectivity.

A thorough mechanistic understanding is not only of fundamental academic interest but is also essential for optimizing reaction conditions and designing more efficient and selective catalysts.

Computational Design of Novel Isochromene Structures with Desired Properties

Computational chemistry offers a powerful tool for accelerating the discovery of new molecules with tailored functionalities. Instead of relying solely on empirical laboratory synthesis, future research can leverage computational methods to design novel this compound derivatives in silico.

Property Prediction: Using DFT and other quantum chemical methods to predict the electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric profiles, and potential reactivity of hypothetical this compound derivatives with various substituents on the aromatic ring.

Virtual Screening: Creating virtual libraries of these derivatives and screening them for desired properties, such as specific light absorption wavelengths (for potential dyes) or binding affinities to biological targets.

Structure-Property Relationships: Developing quantitative structure-property relationship (QSPR) models to correlate specific structural features with observable properties, guiding the synthesis of the most promising candidates.

A conceptual framework for such a design process is outlined in the table below.

| Hypothetical Derivative (Substituent on Benzene (B151609) Ring) | Target Property | Predicted Effect of Substituent |

| 4-Nitro | Modified Electronic Properties | Electron-withdrawing group to lower LUMO energy, potentially for sensing applications. |

| 4-Dimethylamino | Enhanced Fluorescence | Electron-donating group to increase electron density, potentially creating a push-pull system for enhanced optical properties. |

| 6,7-Dimethoxy | Increased Solubility/Bio-interaction | Mimics substitution patterns found in naturally occurring bioactive isoquinoline (B145761) alkaloids. |

| 4-Bromo | Synthetic Handle | Provides a site for further functionalization via cross-coupling reactions. |

This computational-first approach can significantly streamline the discovery process, saving time and resources by prioritizing the synthesis of compounds with the highest probability of success.

Exploration of New Chemical Transformations and Derivatizations

The this compound scaffold contains several functional handles that can be exploited for further chemical modification, leading to a diverse range of novel compounds. The vinyl ether-like moiety and the aromatic ring are prime targets for new transformations.

Future research should explore:

Reactions of the C1-Alkene: Investigating transformations of the endocyclic double bond, such as hydrogenation to form the corresponding isochroman (B46142), cycloaddition reactions (e.g., Diels-Alder or [2+2] cycloadditions) to build more complex polycyclic systems, or oxidative cleavage to furnish isocoumarin (B1212949) derivatives. organic-chemistry.org

Aromatic Ring Functionalization: Performing electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) to install functional groups on the benzene ring. The positions of these substitutions will be directed by the existing oxygen atom and alkyl groups.

Metal-Catalyzed Cross-Coupling: For halogenated derivatives, using palladium or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append a wide variety of new substituents.

Ring-Opening Reactions: Exploring conditions for the selective cleavage of the C-O bonds to generate functionalized acyclic compounds that would be difficult to access through other means.

These explorations will expand the chemical space accessible from the this compound core, providing a platform for creating diverse molecular architectures.

Investigation of Isochromene Scaffolds in Novel Materials Science

While isochromenes are primarily studied for their biological activity, their rigid, heterocyclic structure makes them attractive candidates for applications in materials science. The incorporation of the this compound unit into larger molecular or macromolecular systems is a virtually unexplored research avenue.

Emerging directions include:

Polymer Science: Incorporating the this compound moiety as a monomer or a pendant group in polymers. The steric bulk of the isopropyl group could influence polymer chain packing, leading to materials with unique thermal or mechanical properties. The chromophore of the isochromene could impart specific optical properties, such as UV-absorbance or fluorescence.

Organic Electronics: Designing and synthesizing derivatives with extended π-conjugated systems for potential use as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or components in dye-sensitized solar cells.

Liquid Crystals: Investigating whether elongated derivatives of this compound can exhibit liquid crystalline phases, where the rigid core and flexible side chains could lead to novel mesophase behavior.

Functional Dyes and Probes: Developing derivatives that exhibit changes in their fluorescence or color in response to external stimuli (e.g., pH, metal ions, temperature), making them suitable for use as chemical sensors.

The study of this compound in materials science is in its infancy, but it holds the promise of creating new functional materials with properties derived directly from this unique heterocyclic scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Isopropyl-1H-isochromene, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer: Synthesis typically involves cyclization of substituted propargyl alcohols or Friedel-Crafts alkylation of isochromene precursors. To optimize yield, control reaction temperature (e.g., 80–120°C) and use Lewis acid catalysts like AlCl₃. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization in ethanol. Confirm purity via HPLC (>95%) and monitor reaction progress with TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?